
Ruthenium tribromide
Overview
Description
Ruthenium tribromide (RuBr₃) is a ruthenium(III) halide compound, typically encountered as a hydrate (RuBr₃·xH₂O) . It is synthesized by direct reaction of ruthenium metal with bromine or via thermal decomposition of ruthenium carbonyl complexes in bromine-containing environments . RuBr₃ has been utilized as a precursor in catalytic reactions, such as acrylate dimerization, where it demonstrates moderate activity . Its structure in the solid state remains understudied, but analogous ruthenium halides (e.g., RuCl₃) adopt polymeric configurations with octahedral Ru centers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium tribromide can be synthesized through the direct reaction of ruthenium metal with bromine gas. The reaction is typically carried out at elevated temperatures to facilitate the formation of the tribromide compound:
Ru+23Br2→RuBr3
Industrial Production Methods: In industrial settings, this compound is often produced by reacting ruthenium dioxide with hydrobromic acid. This method involves the dissolution of ruthenium dioxide in concentrated hydrobromic acid, followed by evaporation of the solvent to yield this compound crystals:
RuO2+6HBr→RuBr3+3H2O+Br2
Chemical Reactions Analysis
Types of Reactions: Ruthenium tribromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to higher oxidation states, forming compounds such as ruthenium tetroxide.
Reduction: It can be reduced to lower oxidation states, often resulting in the formation of ruthenium(II) complexes.
Substitution: this compound can undergo ligand substitution reactions, where the bromide ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or oxygen are used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are employed.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Ruthenium tetroxide (RuO₄)
Reduction: Ruthenium(II) complexes
Substitution: Various ruthenium complexes with different ligands
Scientific Research Applications
Catalysis in Organic Synthesis
Ruthenium tribromide serves as an effective catalyst in numerous organic reactions, particularly in C–H activation processes. Recent studies have demonstrated its utility in facilitating meta-selective functionalization of arenes through σ-activation mechanisms. This approach allows for the selective installation of functional groups at remote positions on aromatic rings, which is a critical advancement in synthetic organic chemistry .
Case Study: Meta-Selective C–H Functionalization
- Researchers have reported the successful application of RuBr₃ in the meta-bromination of phenylpyridine derivatives. The process involves the generation of bromine radicals from RuBr₃ under specific reaction conditions, leading to high yields of meta-brominated products. This method not only improves selectivity but also enhances the efficiency of subsequent cross-coupling reactions .
Electrochemical Applications
This compound has been explored for its potential in electrochemical applications, particularly in the detection of biomolecules such as DNA. The compound's ability to facilitate electron transfer processes makes it suitable for developing electrochemical sensors that can amplify signals from target molecules, providing a sensitive detection method .
Case Study: Electrochemical Detection
- A study highlighted the use of RuBr₃ in catalytic signal amplification techniques for DNA detection. By leveraging its electrochemical properties, researchers achieved significant improvements in detection limits compared to traditional methods .
Applications in Material Science
In material science, this compound is utilized as a precursor for synthesizing ruthenium-based nanomaterials and thin films. These materials have shown promise in various applications, including photovoltaics and catalysis.
Case Study: Nanomaterial Synthesis
- Investigations into the synthesis of ruthenium nanoparticles using RuBr₃ have revealed their potential as catalysts in hydrogenation reactions. The nanoparticles exhibit enhanced catalytic activity due to their high surface area and unique electronic properties .
Mechanism of Action
The mechanism of action of ruthenium tribromide and its derivatives involves coordination to biological molecules, such as DNA and proteins. Ruthenium complexes can intercalate into DNA, disrupting its structure and function, leading to cell apoptosis. Additionally, ruthenium compounds can generate reactive oxygen species, which induce oxidative stress and damage cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ruthenium Halides
Physical and Chemical Properties
Key Findings :
- Reactivity : RuCl₃ is more versatile due to its solubility in aqueous and acidic media, enabling its use in homogeneous catalysis (e.g., oxidation reactions) . RuBr₃, in contrast, is primarily employed in niche heterogeneous reactions .
Dicarbonyl Dihalides
Ruthenium tribromide serves as a precursor to ruthenium dicarbonyl dibromide (Ru(CO)₂Br₂), synthesized by heating RuBr₃ in CO at 280°C . Similar reactions yield Ru(CO)₂Cl₂ and Ru(CO)₂I₂. These compounds exhibit distinct properties:
Property | Ru(CO)₂Br₂ | Ru(CO)₂Cl₂ |
---|---|---|
Color | Pale orange | Dark brown |
Reactivity with NO | Forms Ru(NO)Br₂ | Forms Ru(NO)Cl₂ |
Solubility | Insoluble in H₂O | Insoluble in H₂O |
Ru(CO)₂Br₂ and Ru(CO)₂Cl₂ are inert toward water but react with nitric oxide to release CO, forming nitrosyl complexes. Ru(CO)₂I₂ is less stable, decomposing to Ru(CO)₅ under CO flow .
Structural and Electronic Features
- Oxidation States : RuBr₃ and RuCl₃ stabilize Ru(III), whereas Ru(II) complexes (e.g., RuCl₂) are less common and more redox-active .
- Ligand Effects: Bromide’s weaker field strength compared to chloride results in lower crystal field splitting energy in RuBr₃, altering its electronic spectra and redox potentials .
Biological Activity
Ruthenium tribromide (RuBr₃) is a coordination compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, effects on various cell lines, and implications for future therapeutic applications.
Ruthenium complexes, including this compound, exhibit multiple mechanisms of action that contribute to their biological effects:
- Interaction with Biomolecules : this compound interacts with DNA, proteins, and cellular membranes, leading to alterations in cellular function. It has been shown to bind to DNA, potentially disrupting replication and transcription processes .
- Induction of Apoptosis : The compound promotes apoptosis in tumor cells through the upregulation of pro-apoptotic genes such as BAX and CASPASE-3. This effect is particularly pronounced in rapidly proliferating cancer cell lines .
- Reactive Oxygen Species (ROS) Generation : Ruthenium complexes can induce oxidative stress by generating ROS, which damages cellular components and triggers cell death pathways .
- Targeting Multiple Cellular Sites : this compound affects various cellular organelles, including mitochondria and the endoplasmic reticulum, leading to diverse biochemical responses such as autophagy and inhibition of angiogenesis.
Biological Activity Against Cancer
Numerous studies have reported the anticancer properties of this compound and related complexes:
- Antitumor Efficacy : this compound has demonstrated significant cytotoxicity against various cancer cell lines, including breast, colon, and gastric cancers. For instance, a study showed that a ruthenium complex derived from RuBr₃ reduced tumor growth and migration significantly in several cancer cell lines .
- Selectivity for Tumor Cells : The compound exhibits selectivity for tumor cells over non-tumor cells, minimizing side effects typically associated with conventional chemotherapy agents. This selectivity is attributed to differential uptake and metabolism within cancerous tissues .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Inhibition : Ruthenium NHC (N-heterocyclic carbene) complexes derived from RuBr₃ have been effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting limited activity against Gram-negative strains .
- Fungal Activity : Preliminary studies indicate potential antifungal properties against strains like Candida albicans, although further research is warranted to establish efficacy .
Table 1: IC50 Values of Ruthenium Complexes Against Various Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
RuBr₃ | Colon Cancer (HCT116) | 1.5 | |
RuBr₃ | Breast Cancer (MCF7) | 2.0 | |
RuBr₃ | Gastric Cancer (AGS) | 3.0 | |
NAMI-A | Non-Small Cell Lung | 5.0 |
Case Study: Runat-BI Complex
A specific ruthenium complex synthesized from RuBr₃, known as Runat-BI, was tested against eight different cancer cell lines. It exhibited a significant reduction in viability in tumor cells while sparing non-tumoral cells. The compound also enhanced the expression of pro-apoptotic genes, indicating its potential as a selective anticancer agent .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing ruthenium tribromide (RuBr₃) in laboratory settings?
- Methodological Answer : this compound synthesis typically involves direct halogenation of ruthenium metal or reduction of higher oxidation state compounds. Characterization should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (>400°C, as observed in controlled environments) .
- X-ray Diffraction (XRD) : To confirm crystalline structure (hexagonal brown crystals reported) .
- Spectroscopic Techniques : UV-Vis and IR spectroscopy to identify electronic transitions and ligand interactions.
Data Table :
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 340.782 g/mol | |
Decomposition Temp. | >400°C | |
Crystal Structure | Hexagonal brown crystals |
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer : While RuBr₃-specific safety data is limited, general protocols for reactive metal halides apply:
- Personal Protective Equipment (PPE) : Use corrosion-resistant gloves (e.g., nitrile) and eye protection.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile bromides .
- Storage : Store in airtight containers under inert gas to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How does this compound function as a catalyst in CO₂ coupling reactions with epoxides, and what factors optimize its efficiency?
- Methodological Answer : RuBr₃ acts as a Lewis acid in CO₂-epoxide coupling, polarizing the epoxide for nucleophilic attack by CO₂. Optimization strategies include:
- Co-catalyst Synergy : Pairing with ammonium salts (e.g., phenyltrimethylammonium tribromide) enhances electrophilicity .
- Reaction Conditions : Optimal performance at 323 K with ethyl diazoacetate (EDA) as a promoter .
Data Table :
Catalyst System | Yield (%) | Conditions | Source |
---|---|---|---|
Ru(TPP)(PPh₃)₂/PTAT/EDA | >90 | 323 K, 200:1 substrate:catalyst ratio |
Q. How can experimental determination of fluorescence parameters (FPs) improve XRF quantification accuracy for ruthenium-containing materials?
- Methodological Answer : Theoretical FP values often fail to account for matrix effects. Experimental FP determination via:
- Synchrotron Radiation : High-energy X-rays ensure precise L-shell fluorescence yield measurements .
- Monte Carlo Simulations : Validate experimental data against bulk material properties (e.g., semiconductor lithography masks) .
Q. How can researchers resolve contradictions in reported oxidation states of ruthenium during tribromide reduction?
- Methodological Answer : Discrepancies arise from complex speciation (e.g., [RuBr]⁺ vs. Ru²⁺). Address using:
- X-ray Absorption Spectroscopy (XAS) : Probe local coordination environments .
- Cyclic Voltammetry : Track redox transitions in hydrobromic acid media .
Key Insight : Bivalent Ru species may form covalent halogen bonds, complicating traditional potentiometric analysis .
Q. What methodologies identify synergistic effects in RuBr₃-based catalyst systems for green chemistry applications?
- Methodological Answer : Evaluate synergy through:
- Kinetic Studies : Compare turnover frequencies (TOF) of RuBr₃ alone vs. with co-catalysts (e.g., PTAT) .
- In Situ Spectroscopy : Monitor intermediate species via FT-IR or Raman during CO₂ coupling .
Q. Guidance for Data Analysis & Experimental Design
Properties
IUPAC Name |
ruthenium(3+);tribromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ru/h3*1H;/q;;;+3/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRXRHOISWEUST-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Ru+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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